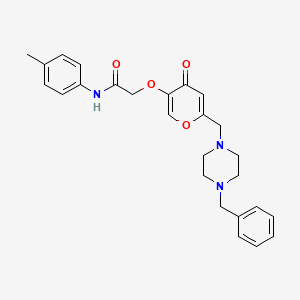![molecular formula C25H27NO5 B2433065 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2344685-72-7](/img/structure/B2433065.png)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid” is a complex organic molecule . It has a molecular weight of 395.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl group attached to a piperidin-4-yl group, which is further attached to a hydroxycyclobutane-1-carboxylic acid group .Aplicaciones Científicas De Investigación
Photophysical Characterization and Bioimaging Applications
- A study on a water-soluble fluorene derivative (related to the compound ) explored its linear photophysical characterization and two-photon absorption properties. This research found applications in bioimaging, particularly for integrin imaging, indicating potential use in medical diagnostics and research (Morales et al., 2010).
Synthesis of Hybrid Polyoxaheterocyclic Compounds
- A study involving the synthesis of hybrid polyoxaheterocyclic compounds through Michael condensation showcased the potential of similar compounds in creating novel molecular structures. This implies utility in pharmaceuticals and materials science (Kanevskaya et al., 2022).
Development of Antibacterial Agents
- The development of antibacterial agents using fluorenyl derivatives, including 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, demonstrates the compound’s relevance in combating bacterial infections (Huang et al., 2010).
Photocatalytic Applications
- A research on 3-amino-fluorene-2,4-dicarbonitriles as photocatalysts for decarboxylative arylation highlights the use of related fluorenyl compounds in photocatalysis. This indicates their potential in chemical synthesis processes (Chen et al., 2019).
Application in Organic Light-Emitting Diodes (OLEDs)
- The use of hydrocarbons derived from 9H-fluorene for the construction of multifunctional materials in high-performance OLEDs suggests applications in electronics and display technologies (Ye et al., 2010).
Synthesis of Complex Cyclodepsipeptides
- The synthesis of 'head-to-side-chain' cyclodepsipeptides, including steps involving 9H-fluorenyl derivatives, points to the compound's utility in complex pharmaceutical synthesis, particularly in producing compounds with a wide range of biological activities (Pelay-Gimeno et al., 2016).
Environmental Biodegradation Studies
- A study on the biodegradation of fluorene by a marine-derived fungus indicates the environmental relevance of fluorenyl compounds, particularly in understanding and mitigating pollution impacts (Bankole et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)16-13-25(30,14-16)17-9-11-26(12-10-17)24(29)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,30H,9-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDIYCFYIPBNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC(C2)C(=O)O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

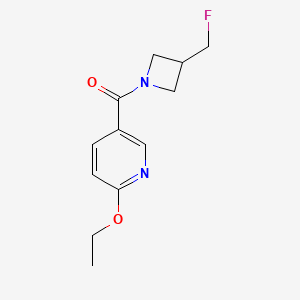
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![[1-(Aminomethyl)-4-methylcyclohexyl]methanamine](/img/structure/B2432987.png)
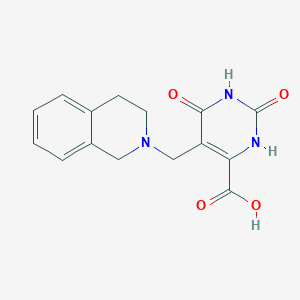
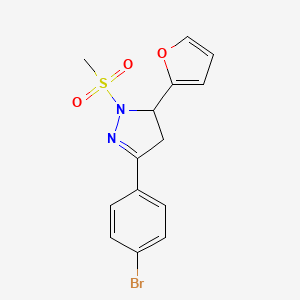
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)
![(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2432992.png)
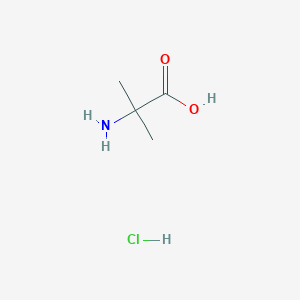
![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2432995.png)
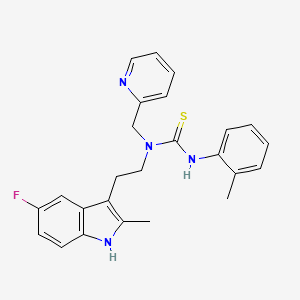
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
